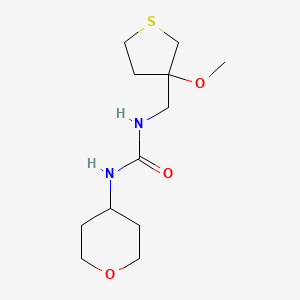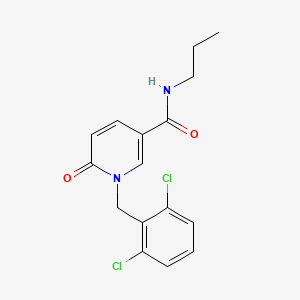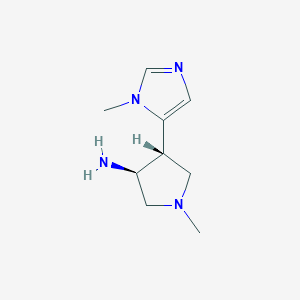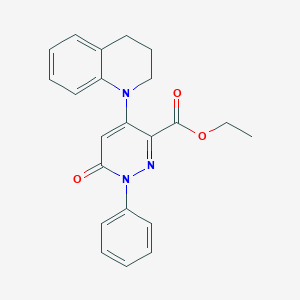
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as MTMU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MTMU has been found to possess unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its biological effects by inhibiting specific enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea also inhibits the activity of protein kinase C (PKC), a signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been found to possess unique biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several advantages for use in laboratory experiments. It is a synthetic compound, which means it can be easily synthesized and purified. 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is also stable and has a long shelf life, making it suitable for long-term storage. However, 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea. One area of interest is the development of novel drug formulations that enhance the solubility and bioavailability of 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory and anti-cancer effects of 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea. Additionally, further studies are needed to determine the safety and efficacy of 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea in humans.
Synthesis Methods
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis process involves the use of specific conditions and techniques to ensure the purity and yield of the final product. The details of the synthesis process are beyond the scope of this paper.
Scientific Research Applications
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been investigated for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. 1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[(3-methoxythiolan-3-yl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-16-12(4-7-18-9-12)8-13-11(15)14-10-2-5-17-6-3-10/h10H,2-9H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHHAXWZYVXBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[2-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2977054.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977056.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B2977060.png)

![methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2977064.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2977068.png)
![1-[(4-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)
![4-(2-chloro-6-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2977073.png)


![1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2977077.png)